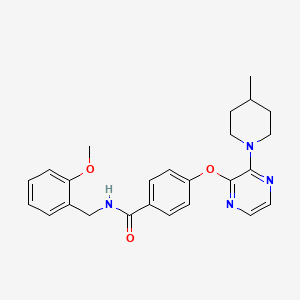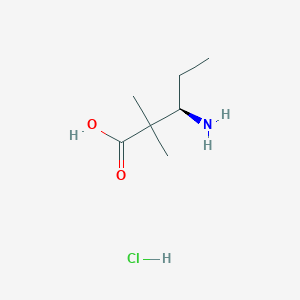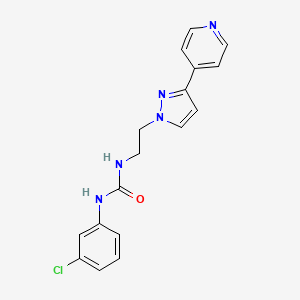![molecular formula C19H23N3O6S B2383863 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1206997-77-4](/img/structure/B2383863.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a dihydrobenzodioxin ring, a piperidine ring, and a sulfonyl group . It is related to a class of compounds known as GPR40 agonists .
Synthesis Analysis
The synthesis of related compounds involves the design and optimization of 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids . The process involves comprehensive structure-activity relationship studies around novel scaffolds .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The presence of the isoxazole ring, dihydrobenzodioxin ring, and piperidine ring contribute to its unique chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several functional groups and rings would likely result in unique properties .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on novel heterocyclic compounds, such as benzodifuranyl derivatives, has shown potential in medicinal chemistry for their analgesic and anti-inflammatory activities. These compounds, including various benzodioxin derivatives, are synthesized for exploring their cyclooxygenase inhibition, showing significant COX-2 selectivity and analgesic properties (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
Molecular interaction studies, such as those involving CB1 cannabinoid receptor antagonists, highlight the importance of structural analysis in drug design. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into the steric and electronic requirements for binding to the CB1 receptor, which can inform the design of compounds with specific pharmacological profiles (Shim et al., 2002).
Polymer Synthesis
The development of polymers based on specific functionalized monomers, such as piperidine derivatives, plays a crucial role in materials science. For instance, the synthesis of ordered polymers through direct polycondensation processes involving piperidine and other components demonstrates the versatility of these compounds in creating structured materials with potential applications in various fields (Yu et al., 1999).
Antimicrobial Research
Research into antimicrobial properties of piperidine derivatives, as seen in the synthesis and evaluation of N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcases the potential of these compounds in addressing bacterial resistance. Such studies provide foundational knowledge for developing new antibiotics (Khalid et al., 2016).
Anticancer Activity
Exploring anticancer properties of compounds through structural modifications and biological evaluations is a critical area of research. For example, the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole and their subsequent evaluation as anticancer agents highlight the ongoing efforts to find more effective and targeted therapies (Rehman et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-29(24,25)22-6-4-13(5-7-22)19(23)20-12-15-11-17(28-21-15)14-2-3-16-18(10-14)27-9-8-26-16/h2-3,10-11,13H,4-9,12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFUZGWSCJNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)
![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)




![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)

